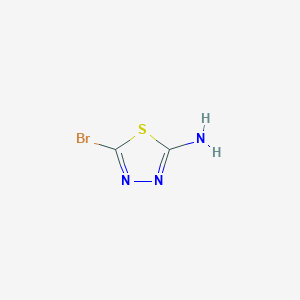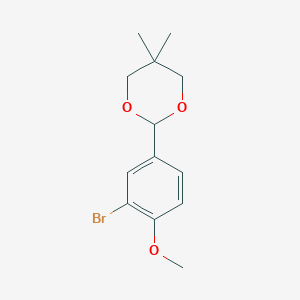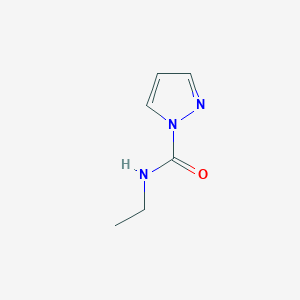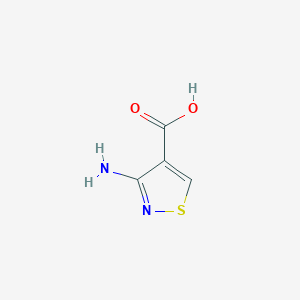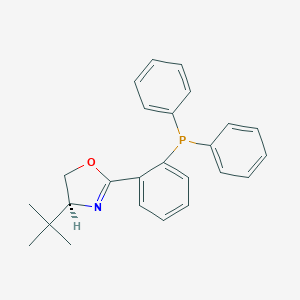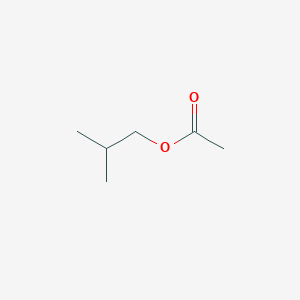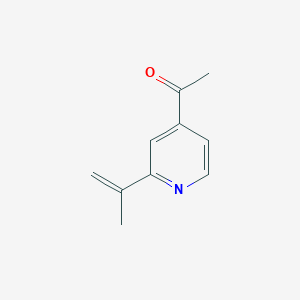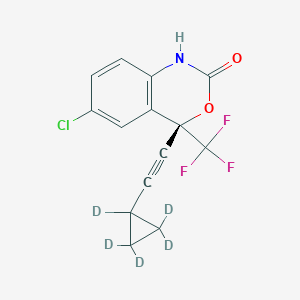
Ethyl vincaminate
Übersicht
Beschreibung
Ethyl vincaminate, also known as ethyl apovincaminate, is a derivative of the Vinca alkaloid vincamine, which is reported to increase cerebral blood flow and is used in Europe for treating cerebrovascular disorders . The synthesis of ethyl apovincaminate has been described, starting from vincamine, and involves the synthesis of simple derivatives such as vincaminic acid, apovincaminic acid, and apovincaminol .
Synthesis Analysis
The synthesis of vincamine itself has been achieved through various methods. One approach involves a five-step process using methyl dimethyl-phosphono-methoxy-acetate as a synthon for the pyruvic ester residue, starting from an aldehyde . Another enantioselective synthesis of natural vincamine starts from ethylpentenal and involves an intramolecular Mannich reaction of a silyl enol ether . Additionally, a formal synthesis of (+)-vincamine from a cyclopentanone derivative has been described, which also provides a potential intermediate for the synthesis of epimers of vincamine .
Molecular Structure Analysis
The molecular structure of ethyl vincaminate is closely related to that of vincamine, with the addition of an ethyl ester group. The synthesis of optically active vincamine involves the resolution of acid intermediates and the use of diastereomeric salts distinguishable by NMR . The intramolecular Mannich reaction used in the synthesis of vincamine also plays a crucial role in determining the stereochemistry of the final product .
Chemical Reactions Analysis
Ethyl apovincaminate is synthesized through a process that includes water elimination and esterification in one step from vincaminic acid . The metabolism of ethyl apovincaminate in rats involves hydroxylation at the indole moiety and the formation of conjugates, with the main urinary metabolite being apovincaminic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl vincaminate are not explicitly detailed in the provided papers. However, the metabolism study suggests that ethyl apovincaminate is well metabolized in rats, with a small fraction excreted in urine, indicating good bioavailability . The side effects observed in a study with healthy volunteers, such as bradycardia, faintness, and tinnitus, suggest that ethyl vincaminate has a significant physiological impact, which may limit its routine use without further safety and efficacy studies .
Relevant Case Studies
In a study with healthy male volunteers, ethyl apovincaminate was compared to vincamine for its effects on cerebral blood flow. The study found a small rise in cerebral blood flow during the second half of the infusion of both drugs, but the change was not significant. Side effects such as bradycardia, faintness, and tinnitus were reported, raising concerns about the routine use of these drugs . The metabolism of ethyl apovincaminate in rats has been studied, revealing that the compound is well metabolized with several metabolites identified, which could be relevant for understanding its pharmacokinetics in humans .
Wissenschaftliche Forschungsanwendungen
Cerebral Blood Flow Enhancement : Ethyl apovincaminate, a form of ethyl vincaminate, has been studied for its effects on cerebral blood flow. A study found that while there was a small increase in cerebral blood flow during infusion of the drug, the change was not significant, and side effects such as bradycardia and tinnitus were noted (Lim, Cook, & James, 1980).
Neuroprotective Effects : Another application is in the realm of neuroprotection. Vinpocetine, a compound related to ethyl vincaminate, has shown potential in protecting against neurotoxicity. It has been observed to attenuate behavioral deficits and reduce lesion size and microglia activation in a rat model, indicating its potential for neuroprotection (Nyakas et al., 2009).
Pharmacological Activities and Production : Ethyl vincaminate's potential for treating cerebrovascular circulation and vascular cognitive disorders has been highlighted. Research has focused on optimizing the production of ethyl vincaminate using endophytic fungi, which could enhance its availability for therapeutic use (Ren et al., 2018).
Mechanisms of Action in Neuroprotection : Studies have explored the mechanisms underlying the neuroprotective effects of compounds like vinpocetine. It has been found to protect against glutamate excitotoxicity, which affects mitochondrial function and neuronal metabolism, indicating its potential in treating cerebrovascular-related diseases (Tárnok et al., 2008).
Synthesis and Pharmacokinetics : The synthesis of ethyl apovincaminate, along with its pharmacokinetics, has been an area of research interest. Studies have focused on understanding the drug's metabolism, distribution, and elimination, crucial for developing effective therapeutic applications (Vereczkey et al., 1979).
Potential Anticancer Properties : Recent research has explored the anticancer potential of vincamine, from which ethyl vincaminate is derived. Vincamine was found to function as an anticancer agent in lung cancer cells, opening new avenues for its application in oncology (Al-Rashed et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl (15S,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-3-21-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(18(16)19(21)23)22(26,14-21)20(25)27-4-2/h5-6,8-9,19,26H,3-4,7,10-14H2,1-2H3/t19-,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMLLVHAALNSGZ-HJNYFJLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960604 | |
| Record name | Ethyl 14-hydroxy-14,15-dihydroeburnamenine-14-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl vincaminate | |
CAS RN |
40163-56-2 | |
| Record name | Ethyl vincaminate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40163-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (+)-cis-vincaminate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040163562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 14-hydroxy-14,15-dihydroeburnamenine-14-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL VINCAMINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6583YDK1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



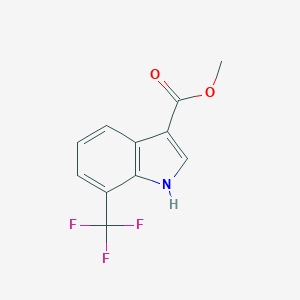

![3-[(5-Formyl-2-methoxyphenyl)-(4-methoxyphenyl)methyl]-4-methoxybenzaldehyde](/img/structure/B127527.png)
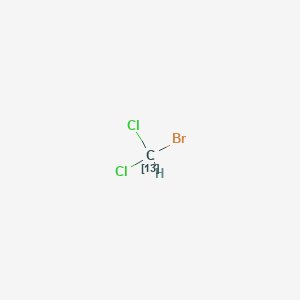
![Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol](/img/structure/B127532.png)
